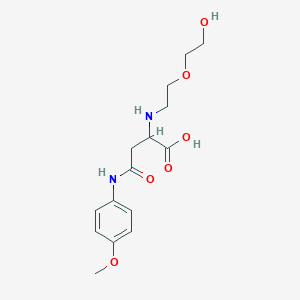
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H22N2O6 and its molecular weight is 326.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Interaction with Other Compounds
Research by Amalʼchieva et al. (2022) investigated reactions between 4-oxobutanoic acids and 3H-furan-2-ones with (2-aminophenyl)methanol, leading to the formation of benzopyrroloxazine derivatives. Quantum-chemical calculations supported the reaction mechanisms, highlighting the nucleophilicity of the amino group compared to the hydroxyl group in (2-aminophenyl)methanol and providing insights into the electrophilic centers of the substrates (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Polymer Synthesis and Properties
Moszner et al. (2001) synthesized hydrolytically stable phosphonic acid monomers from ethyl 2-[4-(dihydroxyphosphoryl)-2-oxa-butyl]-acrylate, exploring their radical polymerization and adhesive properties. These monomers exhibited distinct behaviors during polymerization, attributed to the reactivity of starting radicals, and demonstrated potential for use in adhesive polymers (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).
Antibacterial Agents
Egawa et al. (1984) synthesized and evaluated the antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. Their in vitro and in vivo screenings revealed compounds with higher activity than enoxacin, suggesting their potential as antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Synthesis of Cyclic Compounds
Hartenstein and Sicker (1993) conducted catalytic hydrogenations of ethyl 2-nitrophenyl oxalate and its derivatives to yield cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, revealing a method for producing compounds related to natural cyclic hydroxamic acids found in Gramineae (Hartenstein & Sicker, 1993).
Preparation of Enantiomerically Pure Compounds
Blaser et al. (2003) described a process starting from ethyl 2,4-dioxo-4-phenylbutyrate to prepare enantiomerically pure α-hydroxy and α-amino acid esters, utilizing a Pt-cinchona catalyzed enantioselective hydrogenation. This method facilitated the large-scale preparation of homophenylalanine derivatives, which are commercially available (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).
Propiedades
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]-4-(4-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-22-12-4-2-11(3-5-12)17-14(19)10-13(15(20)21)16-6-8-23-9-7-18/h2-5,13,16,18H,6-10H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYBYYLEUQRHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
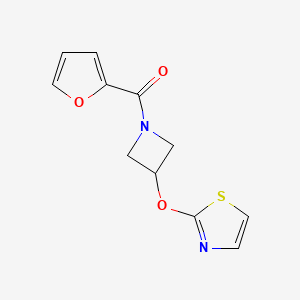
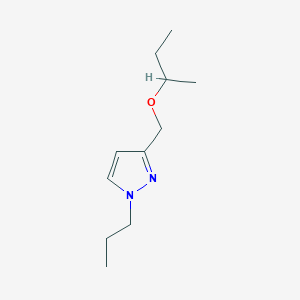
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2710384.png)
![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile](/img/structure/B2710388.png)
![N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2710390.png)


![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2710394.png)
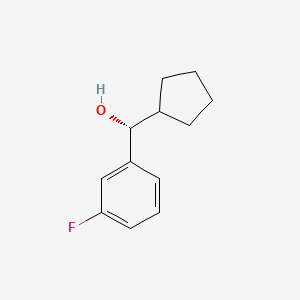
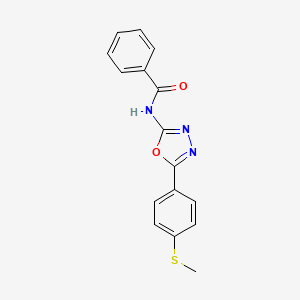
![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)
![2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2710400.png)
![2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2710404.png)
